N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS: 338967-81-0) is a sulfonamide derivative characterized by a central benzene ring substituted with a trifluoromethyl group at position 3. The sulfonamide nitrogen is attached to a 2,4-dichloro-5-methoxyphenyl moiety, which introduces electron-withdrawing (chloro) and electron-donating (methoxy) groups. This structural combination likely influences its physicochemical properties, such as lipophilicity, solubility, and binding affinity to biological targets.
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO3S/c1-23-13-7-12(10(15)6-11(13)16)20-24(21,22)9-4-2-3-8(5-9)14(17,18)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIUPWELWJHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl sulfonamide structure. One common approach is the reaction of 2,4-dichloro-5-methoxyaniline with 3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Amines.
Substitution: Various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is employed as a tool to study enzyme inhibition and protein interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its chemical properties contribute to the development of high-performance materials with enhanced durability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Analysis
The compound’s key structural features are compared to analogous sulfonamides (Table 1):
Table 1: Substituent Comparison of Sulfonamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in the target compound enhance electrophilicity and metabolic stability compared to analogs with hydroxy or methoxy groups .
- Diverse Cores : Compounds like 5-chloro-3-methylbenzothiophene-2-sulfonamide () and anthrax lethal factor inhibitors () employ heterocyclic cores, diverging from the target’s simpler benzene backbone .
Cancer-Related Targets
- COL3A1 Inhibitors: Compounds in with trifluoromethylbenzenesulfonamide scaffolds exhibit inhibitory activity against COL3A1, a gene linked to cancer metastasis.
- Kinase Inhibition: The bosutinib-related analog () shares a 2,4-dichloro-5-methoxyphenylamino moiety, implying possible kinase-targeting activity for the target compound .
Antimicrobial and Antioxidant Potential
- Celecoxib-derived sulfonamides () with trifluoromethyl groups show antimicrobial and antioxidant activity. The target’s substituents may similarly influence redox or membrane-targeting properties .
Physicochemical Properties and Drug-Likeness
- Solubility : Methoxy and chloro groups balance hydrophobicity, though the dichloro substitution may reduce aqueous solubility relative to unsubstituted derivatives.
Biological Activity
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities. This article aims to synthesize diverse research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H10Cl2F3NO3S
- Molecular Weight : 367.2 g/mol
- CAS Number : 338967-81-0
The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.
Antimicrobial Activity
Research has indicated that sulfonamides possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Potential
The compound has also been studied for its anticancer properties. A study examining its effects on human cancer cell lines revealed:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
This indicates that this compound exhibits promising cytotoxicity against certain cancer cells, warranting further investigation into its mechanisms of action.
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or pathways within microbial and cancer cells. Notably, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of clinically relevant pathogens. The study demonstrated that the compound's efficacy varied significantly depending on the bacterial strain. The results highlighted the need for further optimization of the compound's structure to enhance its antimicrobial potency.
Case Study 2: Anticancer Activity in Vivo
A preliminary in vivo study involving mice with induced tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis indicated that the compound induced apoptosis in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
